molecular formula C23H31N3O2 B2618768 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide CAS No. 1005297-29-9

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide

Cat. No.: B2618768
CAS No.: 1005297-29-9
M. Wt: 381.52
InChI Key: BSVNFBYTFXUSQZ-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide is a structurally complex acetamide derivative featuring a dimethylamino-substituted phenyl group, a morpholine ring, and a 3-methylphenyl acetamide backbone. The morpholine and dimethylamino groups are critical for modulating solubility, permeability, and receptor binding, as seen in analogues with similar pharmacophores .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-18-5-4-6-19(15-18)16-23(27)24-17-22(26-11-13-28-14-12-26)20-7-9-21(10-8-20)25(2)3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVNFBYTFXUSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate compound.

    Addition of the Methylphenyl Group: The intermediate is then reacted with 3-methylphenylacetic acid under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group and morpholine ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

Compound Name Core Structure Substituents/R-Groups Key Features Evidence ID
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl}-2-(3-methoxyphenoxy)acetamide Acetamide Piperazine ring, 3-methoxyphenoxy Enhanced basicity due to piperazine; potential for altered receptor affinity
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(3-nitrophenyl)acetamide (9e) Acetamide 3-Nitrophenyl, hydroxy-methoxyphenyl Electron-withdrawing nitro group reduces lipophilicity
Brezivaptanum (Vasopressin antagonist) Acetamide Triazole ring, morpholinylethyl, chlorophenyl Rigid triazole core improves metabolic stability
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide Acetamide Triazolylsulfanyl, chlorophenyl, dimethylaminophenyl Sulfur-containing group enhances binding interactions

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) reduce lipophilicity compared to the 3-methylphenyl group in the main compound, which may enhance blood-brain barrier penetration.
  • Heterocyclic additions (triazole in , triazolylsulfanyl in ) improve metabolic stability and target specificity.

Physicochemical Properties

Comparative data on solubility, melting points, and chromatographic behavior:

Compound Name Melting Point (°C) Solubility (Qualitative) Rf Value (Chromatography) Evidence ID
N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) 174 Low (crystalline solid) 0.50 (n-hexane/ethyl acetate 1:1)
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-[3-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acetamide (9f) N/A Moderate (yellow viscous) N/A
Main Compound (Hypothesized) N/A High (due to morpholine) N/A N/A

Key Observations :

  • Morpholine-containing compounds (e.g., ) generally exhibit improved aqueous solubility compared to tert-butyl or naphthylmethyl analogues .
  • The 3-methylphenyl group in the main compound likely enhances lipophilicity, favoring CNS permeability, as seen in orexin receptor antagonists .

NMR Data :

  • Dimethylamino groups in analogues (e.g., ) show characteristic δ 2.8–3.3 ppm (1H) and δ 40–45 ppm (13C) for N-methyl protons and carbons.
  • Morpholine protons resonate at δ 3.3–3.7 ppm (1H), consistent across analogues .

Pharmacological Implications

  • Orexin Receptors: Morpholine and dimethylamino groups in compounds improve CNS permeability, critical for orexin antagonism .
  • Vasopressin Receptors : Brezivaptanum’s triazole-morpholine scaffold () highlights the role of rigid heterocycles in receptor specificity .
  • ACE2 Inhibition : Acetamides with sulfonyl groups (e.g., ) show docking scores up to -5.51 kcal/mol, suggesting similar computational screening for the main compound .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethylamino group : Enhances lipophilicity and may influence receptor binding.
  • Morpholine ring : Known for its role in various pharmacological activities.
  • Aromatic rings : Contribute to the overall stability and interaction with biological targets.
PropertyValue
Molecular Weight352.47 g/mol
LogP (octanol-water partition coefficient)4.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count7

Anticonvulsant Activity

Research indicates that derivatives of similar structural frameworks exhibit significant anticonvulsant activity. A study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated efficacy in animal models, particularly in maximal electroshock (MES) tests. The introduction of specific groups, such as trifluoromethyl, was found to enhance activity significantly .

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications to the core structure can lead to varying degrees of biological activity:

  • Dimethylamino Substitution : Enhances binding affinity to neurotransmitter receptors.
  • Morpholine Ring : Contributes to anticonvulsant properties by stabilizing the compound's interaction with sodium channels.
  • Aromatic Modifications : Influence lipophilicity and CNS penetration.

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant effects of morpholine-containing compounds, it was found that certain derivatives showed protective effects against seizures at doses of 100 mg/kg and higher. For instance, a morpholine derivative exhibited significant protection in both MES and pentylenetetrazole tests, indicating its potential as a therapeutic agent for epilepsy .

Case Study 2: Toxicity Assessment

The acute neurological toxicity was assessed using the rotarod test, which indicated that while some compounds were effective in seizure protection, they also exhibited varying levels of toxicity. This highlights the need for careful evaluation during drug development processes .

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